2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Co-crystal Formation
Research has focused on the structural characterization of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols, indicating potential applications in material science and drug formulation. For instance, the N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, showing distinct crystal structures when combined with different diols (Karmakar, Kalita, & Baruah, 2009).
Antimalarial Activity
Quinoline derivatives have been evaluated for their antimalarial activity. A study on a series of quinoline derivatives found correlations between antimalarial potency against Plasmodium berghei in mice and the size and electron donation of the phenyl ring substituents, showing promising activity against resistant strains of the parasite (Werbel, Cook, Elslager, et al., 1986).
Antimicrobial and Antifungal Applications
Some quinoline derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited notable antimicrobial effects (Debnath & Ganguly, 2015).
Pharmacological Relevance
The synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties has been reported, with implications for developing pharmacologically relevant molecules. This research underscores the potential of these compounds in therapeutic applications (Watermeyer, Chibale, & Caira, 2009).
Mycobacterium tuberculosis Inhibition
Studies have identified 2-(quinolin-4-yloxy)acetamides as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These findings suggest potential applications in tuberculosis treatment (Pissinate, Villela, Rodrigues-Junior, et al., 2016).
Synthesis and Characterization
Efforts have also been made towards the synthesis and characterization of quinoline derivatives, exploring their fluorescent properties and interactions with metals, indicating their utility in creating sensing materials and in fluorescent tagging (Wu, Cheng, Yan, & Tang, 2008).
properties
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-7-10-21(11-8-18)28-16-20-13-19-9-12-24(34-3)15-25(19)30(27(20)32)17-26(31)29-22-5-4-6-23(14-22)33-2/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPRMUDKGHIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |
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